molecular formula C17H22ClNO B15186564 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride CAS No. 151985-77-2

2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride

Cat. No.: B15186564
CAS No.: 151985-77-2
M. Wt: 301.9 g/mol
InChI Key: PCHPORCSPXIHLZ-UXIVAHDCSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride typically involves the reaction of deuterated benzyl chloride with N,N-dimethylethanolamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to maintain the deuterium labeling in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for quantification and tracing studies.

    Biology: It serves as a tool in metabolic studies to understand the pathways and mechanisms of drug metabolism.

    Medicine: Used in pharmacokinetic studies to track the distribution and elimination of drugs.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of 2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at H1 histamine receptors, thereby inhibiting the effects of histamine in the body. This mechanism is similar to that of diphenhydramine, but the presence of deuterium atoms can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(di(Phenyl-d5)methoxy)-N,N-dimethylethanamine hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise measurements are required .

Properties

CAS No.

151985-77-2

Molecular Formula

C17H22ClNO

Molecular Weight

301.9 g/mol

IUPAC Name

2-[bis(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C17H21NO.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H/i3D,4D,5D,6D,7D,8D,9D,10D,11D,12D;

InChI Key

PCHPORCSPXIHLZ-UXIVAHDCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])OCCN(C)C)[2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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